4,5'-Di(desmethyl) Omeprazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.

Reduction: Sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Analytical Method Development : 4,5'-Di(desmethyl) Omeprazole is utilized in developing and validating analytical methods for Omeprazole production. Its presence as an impurity is critical for ensuring the quality and efficacy of pharmaceutical formulations.

2. Biology

- Metabolic Pathway Studies : The compound aids in studying the metabolic pathways and degradation products of Omeprazole, providing insights into its biotransformation and pharmacological effects.

3. Medicine

- Pharmacokinetics and Pharmacodynamics : As a reference impurity, it helps elucidate the pharmacokinetic profiles of Omeprazole and its derivatives. Understanding its interactions with other drugs is essential for optimizing therapeutic regimens.

4. Industry

- Quality Control Processes : In pharmaceutical manufacturing, this compound is employed to ensure the purity of Omeprazole formulations during quality control assessments.

Pharmacokinetics

The pharmacokinetic profile of this compound shows bioavailability ranging from 35% to 76%. Despite a relatively short plasma half-life, the compound exhibits prolonged effects on acid secretion lasting up to 3-4 days post-administration.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 35% - 76% |

| Half-life | Short (exact value varies) |

| Duration of action | Up to 3-4 days |

The biological activity of this compound is influenced by its structural modification compared to Omeprazole. This compound retains the ability to inhibit gastric acid secretion effectively while also impacting drug metabolism through interactions with cytochrome P450 enzymes (CYP2C19 and CYP3A4). These interactions can lead to variations in the plasma concentrations of co-administered medications, affecting their therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .

Comparison with Similar Compounds

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic profile.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .

Biological Activity

4,5'-Di(desmethyl) Omeprazole is a derivative of the proton pump inhibitor (PPI) Omeprazole, characterized by the absence of two methyl groups. This modification influences its biological activity, particularly in the context of gastric acid secretion and drug metabolism. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

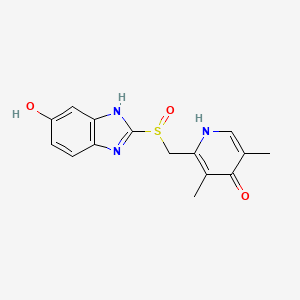

- Chemical Formula : C16H17N3O3S

- Molecular Weight : Approximately 331.39 g/mol

This compound functions similarly to Omeprazole by inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective for treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Zollinger-Ellison syndrome

The compound binds to the active site of the enzyme, preventing the final step of acid production, thereby decreasing gastric acidity and providing symptomatic relief from acid-related disorders .

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound can influence drug interactions through its effects on cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes play a crucial role in drug metabolism, and alterations in their activity can affect the pharmacokinetics of co-administered medications. Metabolites such as 5'-O-desmethyl omeprazole may either inhibit or induce these enzymes, leading to variations in plasma concentrations of other drugs .

Study on Drug Interactions

A study investigated the interaction between this compound and various co-administered drugs. The findings revealed that patients taking this compound alongside other medications experienced altered plasma levels due to its influence on CYP2C19 and CYP3A4 activity. This emphasizes the importance of monitoring drug interactions when prescribing therapies involving this compound .

Clinical Application in Acid-Related Disorders

In clinical settings, this compound has been evaluated for its efficacy in managing gastric acid-related disorders. A review highlighted its potential benefits similar to those seen with other PPIs, noting its effectiveness in reducing symptoms and promoting healing in patients with GERD and peptic ulcers .

Comparative Analysis with Other PPIs

| Compound | Mechanism of Action | Primary Indication | CYP Interaction |

|---|---|---|---|

| Omeprazole | Inhibits H+/K+ ATPase | GERD, peptic ulcers | CYP2C19 |

| 4,5'-Di(desmethyl) O. | Inhibits H+/K+ ATPase | GERD, peptic ulcers | CYP2C19, CYP3A4 |

| Rabeprazole | Inhibits H+/K+ ATPase | GERD, peptic ulcers | Minimal |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5'-Di(desmethyl) Omeprazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves modifying omeprazole derivatives through selective demethylation. For example, intermediates such as 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (from analogous triazole syntheses) can be reacted with substituted benzaldehydes under reflux conditions in ethanol with glacial acetic acid as a catalyst . Similar protocols for heterocyclic compounds highlight the importance of absolute ethanol as a solvent and controlled temperature to avoid side reactions . Key intermediates often include sulfinyl or sulfonyl benzimidazole precursors, as described in omeprazole impurity syntheses .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C) for structural confirmation, particularly to verify demethylation at the 4,5' positions. LC-MS or HPLC with UV detection (e.g., at 280–305 nm) is used for purity assessment. Reversed-phase chromatography (RP-LC) with phosphate buffer (pH 11) and methanol or acetonitrile as mobile phases is recommended, as optimized for omeprazole analogs . Baseline separation from structurally similar impurities (e.g., sulfones or sulfoxides) requires pH and organic modifier optimization .

Q. What are the primary impurities associated with this compound, and how are they quantified?

- Methodological Answer : Common impurities include residual methylated analogs, sulfoxides, and sulfones. Regulatory guidelines (e.g., USP/EP) mandate impurity profiling using validated HPLC methods. For example, Omeprazole Impurity 29 [(5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol] is quantified via gradient elution with a C18 column and UV detection at 302 nm . Relative retention times (RRTs) and acceptance criteria (NMT 0.1–0.5%) are critical for compliance .

Advanced Research Questions

Q. How can chemometric models and adsorption isotherm data optimize the chromatographic separation of this compound?

- Methodological Answer : Chemometric models (e.g., face-centered central composite design) optimize parameters like buffer pH (6–8), organic modifier concentration (acetonitrile vs. methanol), and voltage. Adsorption isotherm modeling reveals pH-dependent peak asymmetry: neutral molecules exhibit tailing in methanol due to stronger solute-adsorbent interactions, while charged species (high pH) cause fronting in acetonitrile . Thermodynamic models predict elution profiles at arbitrary pH levels, enabling method robustness .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 activity). Cross-validation using hepatocyte assays and microsomal stability studies (rat/human) can clarify metabolic pathways. For example, omeprazole derivatives show species-specific sulfoxidation rates, necessitating isotopic labeling (e.g., deuterated analogs) to track metabolites . Dose-response studies in animal models (e.g., rat tibia implantation) further validate pharmacokinetic-pharmacodynamic relationships .

Q. How does pH influence the adsorption behavior of this compound in reversed-phase liquid chromatography?

- Methodological Answer : At low pH (≤4), the compound remains neutral, favoring stronger adsorption on C18 phases with methanol due to hydrophobic interactions. At higher pH (≥7), ionization increases solubility, reducing retention times. A two-layer adsorption isotherm model shows that charged molecules exhibit weaker adsorbate-adsorbent interactions, leading to fronting peaks in acetonitrile . pH-dependent method development must balance resolution and analysis time (<10 minutes) .

Q. What are the challenges in developing enantioselective synthesis methods for this compound?

- Methodological Answer : Enantioselectivity requires chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis. Racemization during demethylation is a key challenge, as acidic/basic conditions can disrupt stereochemistry. Polarimetric monitoring and chiral stationary phases (e.g., amylose-based columns) are essential for isolating enantiomers . Impurity profiling must address diastereomeric byproducts, which complicate regulatory compliance .

Q. How do impurity profiles of this compound impact analytical method validation under regulatory guidelines?

- Methodological Answer : ICH Q3A/B guidelines require identification thresholds (≥0.1%) for impurities. Forced degradation studies (acid/base/oxidative stress) reveal degradation products like sulfones and desmethyl analogs. Method validation includes specificity (peak purity ≥99%), linearity (R² ≥0.998), and accuracy (90–110% recovery). Reference standards (e.g., USP Omeprazole RS) ensure traceability, with elemental impurities (e.g., Pd, Ni) quantified via ICP-MS .

Properties

Molecular Formula |

C15H15N3O3S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |

InChI Key |

KZBCVDVTEFYIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.